1-Hexyl-3-methylimidazolium tricyanomethanide
Overview
Description
1-Hexyl-3-methylimidazolium tricyanomethanide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for various substances. It is widely used in scientific research and industrial applications due to these properties .
Mechanism of Action
Target of Action
1-Hexyl-3-methylimidazolium tricyanomethanide is a type of ionic liquid . It’s known that ionic liquids can interact with various biological and chemical systems, affecting their structure and function .
Mode of Action
It has been found that this compound can dissolve methane at high pressures . This suggests that it may interact with methane molecules, potentially influencing their physical properties and behavior .
Biochemical Pathways
Its ability to dissolve methane suggests that it could potentially influence biochemical pathways involving methane or other similar molecules .
Result of Action
Its ability to dissolve methane at high pressures suggests that it could potentially influence the physical properties and behavior of methane and other similar molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to dissolve methane is influenced by temperature and pressure
Preparation Methods
The synthesis of 1-Hexyl-3-methylimidazolium tricyanomethanide typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium tricyanomethanide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium tricyanomethanide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: It can be reduced using reducing agents, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: The tricyanomethanide anion can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
1-Hexyl-3-methylimidazolium tricyanomethanide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve a wide range of substances.
Industry: It is used in processes such as gas absorption, electrochemical applications, and as a lubricant additive
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium tricyanomethanide is unique due to its specific combination of the 1-hexyl-3-methylimidazolium cation and the tricyanomethanide anion. Similar compounds include:
1-Butyl-3-methylimidazolium tricyanomethanide: Similar structure but with a shorter alkyl chain, affecting its solubility and thermal properties.
1-Butyl-4-methylpyridinium tricyanomethanide: Different cation structure, leading to variations in chemical behavior and applications.
1-Butyl-1-methylpyrrolidinium tricyanomethanide: Another variant with a different cation, influencing its physical and chemical properties.
These similar compounds highlight the versatility of ionic liquids and the impact of structural variations on their properties and applications.
Properties
IUPAC Name |
2,2-dicyanoethenylideneazanide;1-hexyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.C4N3/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1-4(2-6)3-7/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYNNRUSVEPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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